molecular formula C8H3BrClF B1409420 4-Bromo-2-Chloro-5-fluorophenylacetylene CAS No. 1936545-21-9

4-Bromo-2-Chloro-5-fluorophenylacetylene

Cat. No.: B1409420
CAS No.: 1936545-21-9
M. Wt: 233.46 g/mol
InChI Key: SIOULUNETAMGHC-UHFFFAOYSA-N
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Description

4-Bromo-2-Chloro-5-fluorophenylacetylene is an organic compound with the molecular formula C8H3BrClF. It is a derivative of phenylacetylene, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-Chloro-5-fluorophenylacetylene can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically involves the reaction of a halogenated phenylacetylene with a boronic acid derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-Chloro-5-fluorophenylacetylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted phenylacetylenes .

Scientific Research Applications

4-Bromo-2-Chloro-5-fluorophenylacetylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-Chloro-5-fluorophenylacetylene involves its reactivity towards various chemical reagents. The presence of multiple halogen atoms and an alkyne group makes it a versatile intermediate in organic synthesis. The specific molecular targets and pathways depend on the context of its use in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-Chlorophenylacetylene
  • 4-Bromo-5-fluorophenylacetylene
  • 2-Chloro-5-fluorophenylacetylene

Uniqueness

4-Bromo-2-Chloro-5-fluorophenylacetylene is unique due to the combination of bromine, chlorine, and fluorine substituents on the phenyl ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

1-bromo-5-chloro-4-ethynyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF/c1-2-5-3-8(11)6(9)4-7(5)10/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOULUNETAMGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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